molecular formula C11H22N2 B2435180 (1-cyclohexylpyrrolidin-2-yl)methanamine CAS No. 54929-86-1

(1-cyclohexylpyrrolidin-2-yl)methanamine

Cat. No.: B2435180
CAS No.: 54929-86-1
M. Wt: 182.311
InChI Key: FWZCSDNSXJJNLH-UHFFFAOYSA-N
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Description

(1-cyclohexylpyrrolidin-2-yl)methanamine is a compound that features a pyrrolidine ring substituted with a cyclohexyl group and an aminomethyl group. Pyrrolidine derivatives are known for their significant biological activities and are widely used in medicinal chemistry .

Scientific Research Applications

(1-cyclohexylpyrrolidin-2-yl)methanamine has various scientific research applications:

Future Directions

The future directions for “1-Cyclohexyl-2-aminomethyl-pyrrolidine” and similar compounds involve further exploration of their biological activities and potential applications in pharmacotherapy . The development of clinically active drugs relies increasingly on the use of heterocyclic scaffolds, many of which contain nitrogen . Therefore, “1-Cyclohexyl-2-aminomethyl-pyrrolidine” and similar compounds could be promising candidates for drug discovery and development.

Preparation Methods

The synthesis of (1-cyclohexylpyrrolidin-2-yl)methanamine can be achieved through various synthetic routes. One common method involves the reductive amination of cyclohexanone with pyrrolidine and formaldehyde. This reaction typically requires a reducing agent such as sodium cyanoborohydride . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

(1-cyclohexylpyrrolidin-2-yl)methanamine can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of (1-cyclohexylpyrrolidin-2-yl)methanamine involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, modulating their activity. The cyclohexyl group may enhance the compound’s binding affinity and selectivity towards its targets .

Comparison with Similar Compounds

(1-cyclohexylpyrrolidin-2-yl)methanamine can be compared with other pyrrolidine derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

(1-cyclohexylpyrrolidin-2-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2/c12-9-11-7-4-8-13(11)10-5-2-1-3-6-10/h10-11H,1-9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWZCSDNSXJJNLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2CCCC2CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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